molecular formula C16H20N4OS2 B2825492 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide CAS No. 1436198-82-1

2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide

Cat. No.: B2825492
CAS No.: 1436198-82-1
M. Wt: 348.48
InChI Key: OQGJNUNJKRFNLV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide is a synthetic small-molecule compound characterized by a pyrimidine core substituted with cyclopropyl, methyl, and methylsulfanyl groups at positions 2, 4, and 6, respectively. The carboxamide moiety at position 5 is linked to a 1-(2-methyl-1,3-thiazol-4-yl)ethyl group, introducing a heterocyclic thiazole component.

Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c1-8(12-7-23-10(3)19-12)18-15(21)13-9(2)17-14(11-5-6-11)20-16(13)22-4/h7-8,11H,5-6H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGJNUNJKRFNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NC(C)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide. These compounds have shown promising results against various cancer cell lines.

Case Study:
A recent study synthesized thiazole-integrated pyrimidine derivatives, revealing significant antiproliferative activity against human cancer cell lines such as MCF-7 and A375. The presence of electron-withdrawing groups was crucial for enhancing activity. Among these compounds, one derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

Antibacterial Properties

Compounds containing thiazole and pyrimidine moieties have been noted for their antibacterial effects. The structural features of these compounds contribute to their ability to inhibit bacterial growth.

Case Study:
Research has shown that thiazole-pyrimidine hybrids can effectively combat bacterial strains resistant to conventional antibiotics. These compounds were tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays .

Drug Design and Development

The unique structural components of this compound make it a valuable candidate in drug design. The thiazole and pyrimidine rings are known for their biological activity, which can be exploited in creating new therapeutic agents.

Insights from Structure Activity Relationship (SAR) Studies:
SAR studies indicate that modifications to the thiazole and pyrimidine rings can enhance bioactivity and selectivity for target enzymes or receptors. For instance, substituting different groups on the pyrimidine ring has resulted in improved potency against specific cancer types and bacterial infections .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide involves interactions with various molecular targets and pathways. Thiazole derivatives have shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with several bioactive molecules:

Compound Key Structural Features Reported Bioactivity
Niclosamide Nitro group, chlorinated benzene, salicylanilide scaffold TMEM16A antagonist; anthelmintic, antiviral, and anticancer properties
Nitazoxanide/Tizoxanide Nitro group replaced with acetyloxy; thiazole ring TMEM16A antagonism; broad-spectrum antiparasitic and antiviral activity
6-cyclopropyl-N-[1-(2-methoxyethyl)-5-(methylcarbamoyl)-1H-pyrazol-4-yl]-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide Cyclopropyl, pyridine-carboxamide, pyrazole, and pyrimidine substituents No explicit bioactivity reported; structural similarity suggests kinase or protease modulation

Key Comparisons

Core Scaffold Differences: The query compound’s pyrimidine core contrasts with niclosamide’s salicylanilide scaffold. Pyrimidines often enhance metabolic stability and binding to ATP-dependent targets (e.g., kinases), whereas salicylanilides are associated with ion channel modulation . The presence of a methylsulfanyl group at position 6 (vs.

Thiazole vs. Pyrazole Substituents :

  • The 2-methyl-1,3-thiazol-4-yl group in the query compound introduces sulfur-based aromaticity, which may improve binding to metal-containing enzymes (e.g., cytochrome P450) compared to the pyrazole ring in the compound. Pyrazoles are more commonly associated with hydrogen-bonding interactions in kinase inhibitors .

Carboxamide Linker Variations :

  • The carboxamide linkage to a thiazole-containing ethyl group in the query compound contrasts with the pyridine-carboxamide in ’s compound. This difference could influence solubility and bioavailability, as pyridine derivatives often exhibit higher aqueous solubility than thiazoles .

Hypothetical Pharmacological Profile

  • Kinase Inhibition : The pyrimidine-thiazole architecture resembles kinase inhibitors (e.g., imatinib analogs), though the methylsulfanyl group may confer unique selectivity.

Contradictions and Uncertainties

  • The compound in lacks reported bioactivity, making direct functional comparisons speculative.

Biological Activity

2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide (CAS Number: 1436198-82-1) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OS2C_{16}H_{20}N_{4}OS_{2}, with a molecular weight of 348.5 g/mol. Its structure features a pyrimidine ring substituted with a cyclopropyl group, methyl groups, and a thiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H20N4OS2C_{16}H_{20}N_{4}OS_{2}
Molecular Weight348.5 g/mol
CAS Number1436198-82-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate inflammatory pathways. Research indicates that compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.

Inhibition of COX Enzymes

In vitro studies have demonstrated that related pyrimidine derivatives can suppress COX-2 activity effectively. For instance, compounds structurally similar to the target compound exhibited IC50 values around 0.04μmol0.04\,\mu mol, comparable to the standard anti-inflammatory drug celecoxib . This suggests that the compound may also possess potent anti-inflammatory properties.

Structure-Activity Relationships (SAR)

The presence of electron-donating groups such as methyl and thiazole moieties has been linked to enhanced anti-inflammatory activities in pyrimidine derivatives. The SAR analysis indicates that modifications at specific positions on the pyrimidine ring can significantly influence biological efficacy .

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

  • Anti-inflammatory Activity : In a study involving carrageenan-induced paw edema in rats, derivatives similar to the target compound showed a marked reduction in inflammation markers such as inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels .
  • Anticancer Potential : Another investigation focused on the cytotoxic effects of thiazole-containing pyrimidines against various cancer cell lines. The presence of the thiazole ring was essential for cytotoxic activity, with some derivatives demonstrating IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Pharmacokinetics : A pharmacokinetic study assessed absorption, distribution, metabolism, and elimination (ADME) properties of related compounds, indicating favorable profiles for further development as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclopropane ring formation, thiazole coupling, and carboxamide functionalization. Key steps include:
  • Thiazole-ethylamine intermediate : Prepared via nucleophilic substitution of 2-methyl-1,3-thiazol-4-yl derivatives with ethylamine under reflux in anhydrous THF .
  • Pyrimidine core assembly : Achieved by cyclocondensation of methylsulfanyl precursors with cyclopropylcarboxamide groups under basic conditions (e.g., NaH in DMF) .
  • Purity control : Use thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for final purification (>98% purity) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : Combine 1H/13C NMR to verify cyclopropane protons (δ ~1.2–1.8 ppm) and thiazole aromaticity, FT-IR for carboxamide C=O stretching (~1650 cm⁻¹), and HRMS for molecular ion validation. For crystalline samples, X-ray diffraction resolves stereochemical ambiguities .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance, slowing Suzuki-Miyaura couplings, while the methylsulfanyl moiety enhances electron density on the pyrimidine ring, favoring nucleophilic aromatic substitution. Optimize using Pd(OAc)₂/XPhos catalysts in toluene at 80°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QM/MM) predict reaction pathways for derivatives of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for cyclopropane ring-opening or thiazole functionalization. Compare with experimental kinetics to validate models. For example, ICReDD’s reaction path search methods integrate quantum calculations with machine learning to prioritize viable synthetic routes .
  • Example Workflow :
StepComputational ToolKey OutputExperimental Validation
Transition-state analysisGaussian 16Activation energy (kcal/mol)Kinetic isotope effects
Solvent effectsCOSMO-RSSolvation free energyHPLC yield optimization

Q. How should researchers resolve contradictions between computational predictions and experimental yields in carboxamide coupling reactions?

  • Methodological Answer : Discrepancies often arise from unaccounted solvent effects or catalyst decomposition. Address this by:
  • Conducting controlled solvent screens (e.g., DMF vs. acetonitrile) to test polarity-dependent pathways.
  • Using in situ IR spectroscopy to detect catalyst stability during reactions.
  • Applying Bayesian optimization to iteratively refine computational models with experimental data .

Q. What strategies optimize reaction conditions for scaling up without compromising enantiomeric purity?

  • Methodological Answer : Implement Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent ratio). For example:
  • Central Composite Design : Test 3–5 factors (e.g., 60–100°C, 1–5 mol% catalyst) to identify non-linear interactions.
  • Response Surface Methodology : Model yield vs. enantiomeric excess (ee) to find Pareto-optimal conditions .
  • Case Study : A 2^3 factorial design reduced side-product formation by 40% in carboxamide synthesis .

Q. How do researchers validate the compound’s in vitro biological activity while minimizing false positives?

  • Methodological Answer :
  • Counter-screening : Test against unrelated targets (e.g., kinase panels) to rule out promiscuity.
  • Cellular toxicity assays : Use HepG2 or HEK293 cells to confirm selectivity (IC50 > 10 μM for non-targets).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to the primary target (e.g., Kd < 1 μM) .

Methodological Challenges and Solutions

Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Methodological Answer :
  • Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for cyclopropane ring formation.
  • Quench tests : Add aliquots to wet DCM to detect exothermic decomposition.
  • Document safety protocols per Chemical Hygiene Plan guidelines for advanced labs .

Q. How to design a robust stability study for this compound under varying pH and temperature?

  • Methodological Answer :
  • Forced degradation : Expose to 0.1M HCl/NaOH (25–60°C) for 48h, then analyze via UPLC-PDA.
  • Arrhenius modeling : Predict shelf-life at 25°C using degradation rates at 40–80°C .

Data Presentation

Q. Table 1. Comparative Reactivity of Functional Groups in the Compound

Functional GroupReaction TypeOptimal ConditionsYield (%)Reference
CyclopropaneRing-openingH₂O₂, AcOH, 50°C72
MethylsulfanylNucleophilic substitutionNaOMe, MeOH, reflux85
CarboxamideHydrolysis6M HCl, 100°C, 6h63

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